molecular formula C8H10BrClN2 B1377497 2-(3-Bromophenyl)ethanimidamide hydrochloride CAS No. 1196153-85-1

2-(3-Bromophenyl)ethanimidamide hydrochloride

Cat. No. B1377497
M. Wt: 249.53 g/mol
InChI Key: ACFMBOJLOMRMJJ-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1196153-85-1 . It has a molecular weight of 249.54 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-bromophenyl)ethanimidamide hydrochloride . The InChI code is 1S/C8H9BrN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-5H,10-11H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Metabolism Studies

The in vivo metabolism of related bromophenyl compounds has been investigated in studies like the one by Kanamori et al. (2002). This research involved the administration of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) hydrochloride in rats and identified various metabolites through gas chromatography-mass spectrometry, revealing key insights into the metabolic pathways of bromophenyl substances (Kanamori et al., 2002).

Natural Occurring Bromophenols Study

Li et al. (2007) isolated natural bromophenols from marine red algae, demonstrating their significant DPPH radical-scavenging activity. This suggests potential applications of bromophenol compounds in antioxidant and other related fields (Li et al., 2007).

Synthetic Chemistry

Research by Lygin and Meijere (2009) involved the synthesis of benzimidazoles from o-bromophenyl isocyanide, showcasing the versatility of bromophenyl compounds in synthetic chemistry (Lygin & Meijere, 2009).

Antimicrobial Activity Research

A study by Erkin and Krutikov (2010) synthesized hydrochlorides of bromophenylaminopyrimidines, which demonstrated a significant decrease in antimycobacterial activity when the bromine atom was moved from the benzene ring to the heterocycle. This highlights the importance of bromophenyl positioning in medicinal chemistry applications (Erkin & Krutikov, 2010).

Environmental Impact Studies

Evans and Dellinger (2003) explored the environmental impact of brominated hydrocarbons like bromophenols through a study on the formation of brominated dioxins and other hazardous combustion byproducts (Evans & Dellinger, 2003).

Water Treatment Research

Jiang et al. (2014) studied the oxidation of bromophenols during water treatment with potassium permanganate, revealing the formation of brominated polymeric products. This research is vital for understanding the fate of bromophenol compounds in water treatment processes (Jiang et al., 2014).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-(3-bromophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFMBOJLOMRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)ethanimidamide hydrochloride

CAS RN

1196153-85-1
Record name Benzeneethanimidamide, 3-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196153-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-bromophenyl)ethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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